![molecular formula C37H62N2+2 B14278931 1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene CAS No. 156953-93-4](/img/structure/B14278931.png)
1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,19-Diazoniatricyclo[3231115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene is a complex organic compound characterized by its unique tricyclic structure and multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene typically involves multi-step organic reactions. One common method starts with the preparation of the tricyclic core through a series of cyclization reactions. This is followed by the introduction of diazonium groups at specific positions on the tricyclic framework. The reaction conditions often require controlled temperatures, specific catalysts, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the diazonium groups, leading to the formation of amines or other derivatives.
Substitution: The diazonium groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and nucleophiles (e.g., NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of advanced materials, including polymers and nanomaterials, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or nucleic acids, leading to changes in biological activity. The pathways involved often depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-pentaene
- 1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-tetraene
Uniqueness
1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene is unique due to its specific tricyclic structure and the presence of multiple diazonium groups. These features confer distinct chemical reactivity and potential for diverse applications compared to its similar counterparts.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines
Properties
CAS No. |
156953-93-4 |
|---|---|
Molecular Formula |
C37H62N2+2 |
Molecular Weight |
534.9 g/mol |
IUPAC Name |
1,19-diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(37),15(39),16,18,34(38),35-hexaene |
InChI |
InChI=1S/C37H62N2/c1-2-6-10-14-18-22-30-38-32-25-29-37(35-38)27-21-17-13-9-5-3-7-11-15-19-23-31-39-33-24-28-36(34-39)26-20-16-12-8-4-1/h24-25,28-29,32-35H,1-23,26-27,30-31H2/q+2 |
InChI Key |
RGCGUASJBFJAKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCC[N+]2=CC=CC(=C2)CCCCCCCCCCCCC[N+]3=CC=CC(=C3)CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)
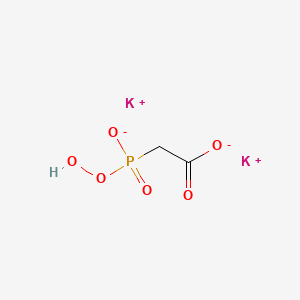
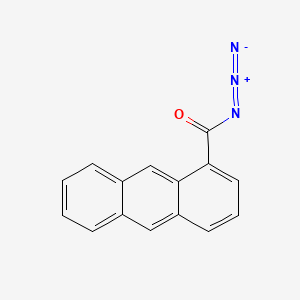
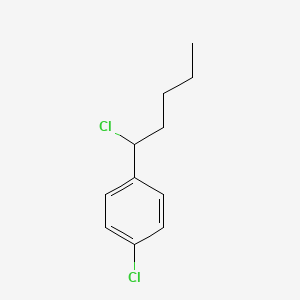
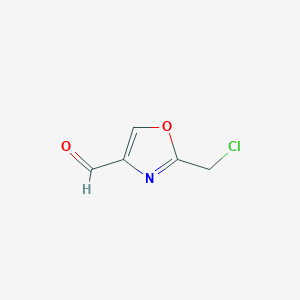
![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)

![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)

![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)
![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)
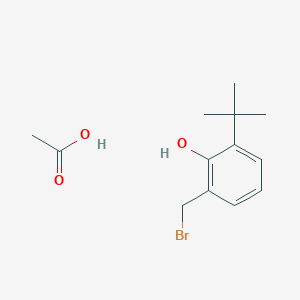
![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)
